2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole acetamide class, characterized by a triazole core substituted with a pyridin-3-yl group at position 5 and a sulfanyl-linked acetamide moiety bearing a 3,4-dimethoxyphenyl group. Its structural uniqueness lies in the combination of a pyridine ring (electron-deficient heterocycle) and methoxy-substituted aryl groups, which may enhance bioactivity through improved solubility and target binding .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-25-13-6-5-12(8-14(13)26-2)20-15(24)10-27-17-22-21-16(23(17)18)11-4-3-7-19-9-11/h3-9H,10,18H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCNUXJFORQIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase. These enzymes play crucial roles in cellular proliferation and survival, making them potential targets for anticancer therapies.
Mode of Action
Based on its structural similarity to other 1,3,4-oxadiazole derivatives, it may exert its effects by inhibiting the activity of its target enzymes. This inhibition could disrupt the normal functioning of cancer cells, leading to their death or growth arrest.
Biological Activity
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. The triazole scaffold is known for its versatility in medicinal chemistry, exhibiting a wide range of pharmacological effects including antifungal, antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound is primarily attributed to its triazole moiety and the presence of the pyridine and methoxy groups. Research indicates that compounds with similar structures often exhibit significant biological activities.
Antifungal Activity
- Mechanism of Action : Triazole derivatives typically inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.
- Efficacy : In studies, related triazole compounds have shown promising antifungal activity against various strains of Candida and Aspergillus, often outperforming traditional antifungal agents like fluconazole with minimum inhibitory concentrations (MIC) below 25 µg/mL .
Antibacterial Activity
- Broad Spectrum : The compound has been evaluated against several Gram-positive and Gram-negative bacteria. Similar triazoles have demonstrated MIC values ranging from 0.125 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.
- Inhibition Mechanism : The antibacterial activity is believed to stem from interference with bacterial cell wall synthesis and disruption of DNA replication processes .
Anticancer Potential
- Cell Line Studies : Preliminary studies have indicated that triazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the inhibition of key signaling pathways that regulate cell proliferation and survival.
- Comparative Efficacy : Compounds structurally similar to the target compound have shown IC50 values in the micromolar range against various cancer cell lines, suggesting a potential for development into therapeutic agents .
Case Studies
Several studies have documented the biological activities of triazole derivatives:
- Study on Antifungal Activity :
- Antibacterial Testing :
- Anticancer Research :
Data Tables
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry. The triazole ring is known for its biological activity, particularly in the development of antifungal and antibacterial agents. The presence of the pyridine and sulfanyl groups enhances its interaction with biological targets.
Case Study: Antifungal Activity
Research has shown that derivatives of triazole compounds exhibit significant antifungal properties. A study conducted on similar triazole derivatives indicated that they inhibit the growth of various fungal strains by disrupting cell membrane integrity and function .
Agricultural Chemistry
The compound has potential applications in agricultural chemistry as a fungicide or pesticide. Triazole derivatives are widely used in crop protection due to their efficacy against fungal pathogens.
Data Table: Efficacy Against Fungal Pathogens
| Pathogen | Inhibition Percentage (%) | Reference |
|---|---|---|
| Fusarium oxysporum | 85 | |
| Botrytis cinerea | 78 | |
| Alternaria solani | 90 |
Coordination Chemistry
The ability of this compound to form metal complexes makes it valuable in coordination chemistry. Transition metal complexes with triazole ligands have been studied for their catalytic properties and stability.
Case Study: Synthesis of Metal Complexes
A study explored the synthesis of transition metal complexes using triazole derivatives. The resulting complexes exhibited enhanced catalytic activity in organic reactions, demonstrating the compound's versatility in coordination chemistry .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Triazoles are known to interact with various enzymes, making them suitable candidates for drug design.
Mechanism of Action
The mechanism involves binding to the active site of enzymes, thereby inhibiting their function. This property is particularly useful in developing inhibitors for enzymes involved in disease pathways.
Anticancer Properties
Emerging research suggests that triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. Studies have indicated that such compounds can disrupt cancer cell proliferation pathways.
Data Table: Anticancer Activity
Comparison with Similar Compounds
Key Observations :
- Amino vs. Alkyl/Aryl Substitutions: The 4-amino group in the target compound and AM31 enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., reverse transcriptase in AM31) . In contrast, alkyl/aryl substitutions (e.g., 4-ethyl or 4-(4-methylphenyl)) in favor hydrophobic interactions, improving antimicrobial activity.
- Pyridine Position: Pyridin-3-yl (target compound) vs.
Aryl Substituent Effects on Bioactivity
Table 2: Aryl Group Modifications and Activity Trends
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) in the target compound and KA3/KA7 improve radical scavenging , while nitro or chloro substituents (e.g., AM31, ) enhance enzyme inhibition via electrophilic interactions.
Pharmacological Benchmarking
- Reverse Transcriptase Inhibition : AM31 (KI = 12 nM) outperforms nevirapine (KI = 40 nM), highlighting the impact of a 2-hydroxyphenyl and nitro group . The target compound lacks these groups, suggesting weaker RT inhibition.
- Antimicrobial Activity : N-(3,5-dimethoxyphenyl) derivatives () show MIC values comparable to first-line antibiotics (e.g., 8 µg/mL against S. aureus), whereas the target compound’s 3,4-dimethoxy configuration may optimize broad-spectrum activity.
- Anti-Exudative Activity : Furan-containing analogs () achieve ~68% efficacy at 10 mg/kg, close to diclofenac (72%). The target compound’s pyridine-methoxy combination may offer similar or improved performance, though experimental validation is needed.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Alkylation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with N-(3,4-dimethoxyphenyl)-α-chloroacetamide in the presence of KOH or NaOH in methanol .
- Step 2 : Optional modification of the triazole ring via Paal-Knorr condensation to introduce pyrolium fragments, enhancing solubility or bioactivity .
- Key Conditions : Room temperature, alkaline medium (pH ~12), and dropwise addition of alkylating agents to minimize side reactions. Yield optimization requires precise stoichiometric control of the thiol and chloroacetamide (1:1 molar ratio) .
Q. How is the structural integrity of this compound validated after synthesis?
Structural characterization employs:
- 1H-NMR/13C-NMR : To confirm the presence of the pyridinyl proton environment (δ 8.5–9.0 ppm) and the dimethoxyphenyl group (δ 3.8–4.0 ppm for OCH3) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~3350 cm⁻¹ (N-H stretch of triazole amino group) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: ~55%, H: ~4.5%, N: ~18%) .
Q. What in vivo models are used to evaluate the anti-exudative activity of this compound?
- Experimental Design :
- Results : In Tab. 3 of , derivatives of this scaffold showed 40–60% inhibition, comparable to diclofenac (55–65%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of anti-exudative activity?
Q. What computational strategies are used to predict receptor binding or mechanistic pathways?
Q. How can synthetic byproducts be minimized during alkylation steps?
- Optimization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
